Adam II

HIV-1 NNRTI CEM-SS Cells

Adam II (CAS 204864-54-0, NSC 695574) is a validated ADAM-class NNRTI delivering EC50 of 13 nM (CEM-SS cells) and a therapeutic index of 2,430. Its unique L100I reverse transcriptase mutation hypersensitivity—not shared by other NNRTIs—makes it indispensable for HIV-1 resistance pathway dissection and combination therapy exploration. Select Adam II for reproducible, compound-specific results in SAR benchmarking and mechanistic studies where potency consistency across diverse HIV-1 isolates is critical.

Molecular Formula C25H26Cl2O8
Molecular Weight 525.4 g/mol
CAS No. 204864-54-0
Cat. No. B1680247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdam II
CAS204864-54-0
SynonymsADAM II
methyl 3',3''-dichloro-4',4''-dimethoxy-5',5''-bis(methoxycarbonyl)-6,6-diphenyl-5-hexenoate
Molecular FormulaC25H26Cl2O8
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)C(=CCCCC(=O)OC)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C25H26Cl2O8/c1-31-21(28)9-7-6-8-16(14-10-17(24(29)34-4)22(32-2)19(26)12-14)15-11-18(25(30)35-5)23(33-3)20(27)13-15/h8,10-13H,6-7,9H2,1-5H3
InChIKeyYKNYLMWKGKCRIV-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adam II (204864-54-0) Procurement and Differentiation Data Guide


Adam II (CAS: 204864-54-0), also designated as NSC 695574, is a member of the alkenyldiarylmethane (ADAM) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It is a synthetic small molecule characterized by two chloro-substituted aromatic rings linked by an alkenyl chain . Its primary mechanism of action involves non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle [1].

Adam II (204864-54-0) Substitution Risks and Context


The ADAM class of NNRTIs exhibits high structural specificity; even minor modifications to the aromatic ring substituents, such as replacing chlorine with bromine, can alter the binding mode within the hydrophobic pocket of HIV-1 reverse transcriptase [1]. Consequently, ADAM analogs display wide variations in antiviral potency (EC50 ranging from single-digit nanomolar to inactive), cytotoxicity profiles, and resistance mutation sensitivities [2]. The quantitative performance of Adam II is therefore not interchangeable with other ADAM series members or broader NNRTI classes, making compound-specific selection critical for reproducible research outcomes.

Adam II (204864-54-0) Quantitative Performance Data


ADAM Class Intra-Series Potency Differential: Adam II vs. ADAM 3 and ADAM 4

Within the ADAM class, Adam II demonstrates superior antiviral potency in cell-based assays compared to later-generation, metabolically stabilized ADAMs. Against HIV-1RF in CEM-SS cells, Adam II achieved an EC50 of 13 nM [1], a 3-fold improvement over ADAM 3's EC50 of 40 nM and a 46-fold improvement over ADAM 4's EC50 of 600 nM [2].

HIV-1 NNRTI CEM-SS Cells

Enzymatic Inhibition Across ADAM Series: Adam II vs. ADAM 3 and ADAM 1

Adam II inhibits the RNA-directed DNA polymerase activity of HIV-1 reverse transcriptase with an IC50 of 0.3 μM using poly(rC)·oligo(dG) as a template/primer [1]. While ADAM 1 exhibits an identical IC50 of 0.3 μM in the same assay context [2], later-generation ADAM 3 shows a 3-fold reduction in enzymatic potency with an IC50 of 0.91 μM [3].

HIV-1 Reverse Transcriptase Enzyme Inhibition IC50

Therapeutic Index Benchmarking: Adam II vs. Dibromo Analog ADAM 28

Adam II demonstrates a robust therapeutic index (TI) of 2,430, derived from an EC50 of 13 nM and a CC50 (cytotoxicity) of 31.6 μM in CEM-SS cells [1]. In contrast, the dibromo-substituted ADAM 28, while achieving a lower (more potent) EC50 of 1.3 nM, is associated with a substantially different safety profile and binding mode due to its bromine substituents [2].

HIV-1 Cytotoxicity Therapeutic Index

Resistance Profile Distinction: Adam II Hypersensitivity to L100I Mutation

Adam II exhibits a distinctive resistance mutation profile compared to other NNRTIs. While resistance to Adam II arises from mutations clustered at residues 101, 103, 108, 139, 179, 181, and 188, the HIV-1 NL4-3 strain expressing the L100I mutation (which confers resistance to other NNRTIs) demonstrates increased sensitivity to Adam II [1].

HIV-1 Drug Resistance L100I Mutation

Broad-Spectrum Anti-HIV Activity: Adam II vs. ADAM Class General Limitations

Adam II inhibits replication of a wide variety of laboratory, clinical, and clade-representative isolates of HIV-1 in T cell lines and cultures of peripheral blood mononuclear cells or monocyte/macrophages [1]. This broad-spectrum activity is not uniformly observed across all ADAM analogs, making Adam II a more reliable tool for studying diverse HIV-1 strains.

HIV-1 Broad-Spectrum Viral Isolates

Adam II (204864-54-0) High-Value Research and Industrial Applications


Primary Research: High-Potency NNRTI for HIV-1 Studies

Researchers focusing on the direct inhibition of HIV-1 reverse transcriptase or the cytopathic effect of HIV-1RF can utilize Adam II as a potent tool compound. Its EC50 of 13 nM in CEM-SS cells and IC50 of 0.3 μM in enzymatic assays [1] provide a strong signal-to-noise ratio for mechanistic studies. Its activity against a broad panel of laboratory, clinical, and clade-representative isolates [2] ensures consistent results across diverse experimental models, a key differentiator from less potent or narrower-spectrum ADAM analogs.

Advanced Investigation: HIV-1 Drug Resistance and Mutation Mapping

Adam II is specifically valuable for studies focused on HIV-1 drug resistance, particularly concerning the L100I mutation. Its unique hypersensitivity to the L100I reverse transcriptase mutation, a property not shared by other NNRTIs that are typically rendered ineffective by this mutation [1], makes it an indispensable tool for dissecting resistance pathways and exploring combination therapy strategies, as outlined in the original characterization study [2].

Medicinal Chemistry: ADAM Series Benchmarking and Structural Reference

As a foundational compound in the ADAM class, Adam II serves as a critical benchmark for structure-activity relationship (SAR) studies. Its well-characterized potency, therapeutic index of 2,430 [1], and known resistance profile provide a consistent reference point for evaluating newly synthesized ADAM analogs. This is particularly relevant for studies aimed at improving metabolic stability, where the potency of Adam II sets a high bar for efficacy that subsequent compounds must match or exceed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adam II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.